molecular formula C14H13BrN2O B10938463 (2E)-1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B10938463
M. Wt: 305.17 g/mol
InChI Key: XCLQAIIVHOMZPW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-BROMOPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 1-ethyl-3-pyrazolylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(4-BROMOPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-CHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
  • (E)-1-(4-FLUOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
  • (E)-1-(4-METHOXYPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(4-BROMOPHENYL)-3-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the bromophenyl and pyrazolyl groups provides a distinct chemical structure that can be exploited for various applications.

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(1-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C14H13BrN2O/c1-2-17-10-9-13(16-17)7-8-14(18)11-3-5-12(15)6-4-11/h3-10H,2H2,1H3/b8-7+

InChI Key

XCLQAIIVHOMZPW-BQYQJAHWSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN1C=CC(=N1)C=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.